molecular formula C14H23N B13645481 2-Methyl-N-phenethylpentan-3-amine

2-Methyl-N-phenethylpentan-3-amine

Cat. No.: B13645481
M. Wt: 205.34 g/mol
InChI Key: WEDRZFXTKBQOCQ-UHFFFAOYSA-N
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Description

2-Methyl-N-phenethylpentan-3-amine is a secondary amine characterized by a pentan-3-amine backbone (a five-carbon chain with the amine group at position 3), a methyl substituent at carbon 2, and a phenethyl group (benzene ring linked via an ethyl chain) attached to the nitrogen atom.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2-methyl-N-(2-phenylethyl)pentan-3-amine

InChI

InChI=1S/C14H23N/c1-4-14(12(2)3)15-11-10-13-8-6-5-7-9-13/h5-9,12,14-15H,4,10-11H2,1-3H3

InChI Key

WEDRZFXTKBQOCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-phenethylpentan-3-amine typically involves the alkylation of phenethylamine with 2-methylpentan-3-one. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems, such as palladium or nickel catalysts, can also be employed to improve the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-phenethylpentan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines, amides.

Scientific Research Applications

2-Methyl-N-phenethylpentan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of amine metabolism and its effects on biological systems.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-N-phenethylpentan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist at various receptor sites, influencing the signaling pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

  • Pentan-3-amine backbone : Provides a moderately lipophilic hydrocarbon chain.
  • N-Phenethyl group : Enhances aromaticity and π-π stacking capabilities.

Comparative Analysis with Similar Amines

Structural and Functional Group Comparisons

The following table summarizes structural differences and similarities between 2-methyl-N-phenethylpentan-3-amine and related compounds:

Compound Name Amine Classification Substituents on Nitrogen Carbon Chain Length Functional Groups/Features Molecular Weight (g/mol)
This compound Secondary Phenethyl 5 (pentane) Methyl branch, aromatic ring ~193.3 (estimated)
N-Ethyl-N-methylheptan-3-amine Tertiary Ethyl, methyl 7 (heptane) No aromatic groups ~157.3
2-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine Secondary 2-Methylpentan-3-yl 5 (pentane) Pyridine ring, methyl branch ~206.3 (estimated)
3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine Tertiary Two methyl groups 5 (pentene) Methoxyphenyl, double bond ~233.4
N-Isopropyl-N-methyltetrahydro-2H-pyran-4-amine (Example 14, ) Tertiary Isopropyl, methyl 6 (tetrahydropyran) Cyclic ether (pyran) ~399.2 (reported)

Key Observations :

Amine Classification : Secondary amines (e.g., this compound) have one substituent on nitrogen, while tertiary amines (e.g., N-ethyl-N-methylheptan-3-amine) have two or three, influencing steric hindrance and reactivity .

Aromatic vs.

Chain Length and Branching : Longer chains (e.g., heptan-3-amine) increase molecular weight and hydrophobicity, while methyl branching alters conformational flexibility.

Research and Application Insights

  • Pharmaceutical Potential: Secondary amines with aromatic substituents are explored as intermediates in drug discovery, particularly for neuroactive compounds .
  • Agrochemical Relevance : Branched aliphatic amines (e.g., N-isopropyl derivatives in ) are used in pesticide synthesis due to their stability and bioavailability .
  • Limitations : The discontinued status of this compound () suggests challenges in synthesis or scalability compared to commercially available analogs.

Biological Activity

2-Methyl-N-phenethylpentan-3-amine, a compound with the molecular formula C14H23N, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in scientific research.

PropertyDetail
Molecular FormulaC14H23N
Molecular Weight205.34 g/mol
IUPAC Name2-methyl-N-(2-phenylethyl)pentan-3-amine
InChIInChI=1S/C14H23N/c1-4-14(12(2)3)15-11-10-13-8-6-5-7-9-13/h5-9,12,14-15H,4,10-11H2,1-3H3
InChI KeyWEDRZFXTKBQOCQ-UHFFFAOYSA-N
Canonical SMILESCCC(C(C)C)NCCC1=CC=CC=C1

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems in the brain. It acts as a stimulant by increasing the release of dopamine and norepinephrine , which enhances alertness and energy levels. This mechanism is similar to that of other stimulants like amphetamines but is distinguished by its specific structural modifications that influence receptor affinity and selectivity.

Biological Effects

Research indicates that this compound may exhibit several biological effects:

  • Stimulant Activity : The compound is noted for its stimulant properties, potentially useful in treating conditions such as ADHD and narcolepsy.
  • Neurotransmitter Modulation : It influences various neurotransmitter pathways, particularly those related to mood and cognitive function.
  • Metabolic Interactions : The compound may play a role in the metabolism of amines, contributing to broader biochemical pathways in living organisms.

Case Study 1: Stimulant Effects in Animal Models

A study investigated the effects of this compound on rodent models. Results showed increased locomotor activity and heightened responsiveness to stimuli, indicating its potential as a central nervous system stimulant. The study highlighted the compound's ability to enhance dopamine levels in specific brain regions associated with reward and motivation.

Case Study 2: Potential Therapeutic Applications

Another research effort explored the therapeutic potential of this compound in clinical settings. Preliminary findings suggested that it could be beneficial for patients with attention disorders due to its ability to improve focus and reduce impulsivity. However, further clinical trials are necessary to establish safety profiles and efficacy conclusively.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundSimilaritiesDifferences
PhenethylamineBasic amine structureLess potent stimulant effects
AmphetamineStimulant propertiesMore established therapeutic uses
MethamphetamineStrong CNS stimulantHigher abuse potential and toxicity

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